Hexanoic acid
Description
Overview of Hexanoic Acid as a Medium-Chain Fatty Acid
This compound, systematically named this compound and also known as caproic acid, is a saturated fatty acid with the chemical formula C₆H₁₂O₂. wikipedia.orgbyjus.com Its structure consists of a six-carbon straight chain with a carboxyl group (-COOH) at one end. atamanchemicals.comyoutube.com This positions it within the class of organic compounds known as medium-chain fatty acids (MCFAs), which are characterized by aliphatic tails containing between six and twelve carbon atoms. atamanchemicals.comatamankimya.comhmdb.cawikipedia.org
Physically, this compound is a colorless, oily liquid at room temperature. wikipedia.orgatamanchemicals.comebi.ac.uk It is characterized by a distinctive and often described as unpleasant odor, reminiscent of cheese, goats, or barnyard animals. wikipedia.orgatamanchemicals.comatamankimya.comebi.ac.uk The name "caproic" itself is derived from the Latin word "capra," meaning goat. atamanchemicals.comhmdb.ca It is slightly soluble in water, with a reported solubility of 1.082 g/100g . atamankimya.com
Salts and esters of this compound are referred to as hexanoates or caproates. wikipedia.orgatamankimya.comebi.ac.uk This carboxylic acid can donate a hydrogen ion in the presence of a base. atamankimya.com It is considered a weak acid. inchem.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless oily liquid |
| Density | 0.927 g/mL at 25 °C |
| Melting Point | -4 °C to -3 °C |
| Boiling Point | 202-203 °C |
| Water Solubility | 1.082 g/100g |
| Refractive Index | n20/D 1.4161 |
Data sourced from multiple references. wikipedia.orgatamankimya.comhmdb.cainchem.orgnist.gov
Historical Context and Emerging Research Significance
The study of fatty acids, including this compound, has a long history intertwined with the development of organic chemistry and biochemistry. While early research focused on the isolation and characterization of these compounds from natural fats and oils, the significance of individual fatty acids like this compound has evolved.
In recent years, research interest in this compound and other MCFAs has intensified. atamanchemicals.com This is partly due to their unique metabolic pathways compared to long-chain fatty acids. atamanchemicals.com For instance, they are metabolized more rapidly, providing a quick source of energy. atamanchemicals.com
Emerging research is exploring the diverse applications of this compound. It is used in the synthesis of its esters for artificial flavors and in the production of hexyl derivatives like hexylphenols. wikipedia.orgatamankimya.comebi.ac.uk Furthermore, scientific investigations have delved into its potential as a non-viral gene carrier and its role in protecting tomato plants from the fungus Botrytis cinerea. atamankimya.com In the field of materials science, it has been used as a template in the preparation of certain composite particles. The antimicrobial properties of this compound are also a subject of study, with research indicating its ability to disrupt the lipid membranes of some microorganisms. atamanchemicals.com
Natural Occurrence and Distribution in Biological Systems
This compound is a naturally occurring compound found across various biological systems, from microorganisms to plants and animals. byjus.comhmdb.caebi.ac.uk
In the animal kingdom, this compound is a component of fats and oils. wikipedia.orgbyjus.comebi.ac.uk It is notably present in the milk of ruminants such as cows and goats. atamanchemicals.com In fact, along with caprylic acid (C8) and capric acid (C10), this compound constitutes about 15% of the fat in goat's milk. wikipedia.orgatamanchemicals.comhmdb.ca
In the plant kingdom, this compound can also be found. It is one of the chemicals responsible for the characteristic unpleasant smell of the decomposing fleshy seed coat of the ginkgo tree. wikipedia.orgatamanchemicals.comebi.ac.uk On the other hand, it is also a component of vanilla. wikipedia.orgebi.ac.uk
In the realm of microbiology and food science, this compound plays a role in the flavor profile of certain fermented products. For example, in Japanese sake, this compound is recognized as a precursor to ethyl esters that can contribute a fruity flavor. acs.org However, at higher concentrations, this compound itself can impart a rancid or unpleasant fatty odor. acs.org Research has shown a strong correlation between the concentration of this compound and the perception of a fatty odor in sake. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | CAPROIC ACID | |
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| Record name | HEXANOIC ACID | |
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Related CAS |
10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |
| Record name | Caproic acid | |
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DSSTOX Substance ID |
DTXSID7021607 | |
| Record name | Hexanoic acid | |
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Molecular Weight |
116.16 g/mol | |
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Physical Description |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |
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Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |
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Flash Point |
220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
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| Record name | Hexanoic acid | |
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Density |
0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |
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Vapor Pressure |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |
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Color/Form |
Oily liquid | |
CAS No. |
142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |
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Advanced Synthetic Methodologies and Chemical Derivatization
Chemo-Enzymatic and Chemical Synthesis Pathways
The synthesis of hexanoic acid and its derivatives can be achieved through both conventional organic chemistry and increasingly sophisticated chemo-enzymatic strategies. These approaches offer routes to not only the parent molecule but also to its chiral variants and specifically functionalized derivatives.
Conventional Organic Synthesis Approaches
Traditionally, this compound can be produced through the oxidation of hexanal (B45976) or 1-hexanol (B41254). Another common industrial method involves the hydroformylation of propylene (B89431) to yield butyraldehyde, which then undergoes an aldol (B89426) condensation to form 2-ethylhexenal. Subsequent hydrogenation and oxidation steps produce 2-ethyl-1-hexanoic acid, a branched isomer. atamanchemicals.com
A laboratory-scale synthesis involves the reaction of acetone (B3395972) with acrylic acid or its esters in the presence of a basic catalyst and mesityl oxide to produce 5-oxothis compound and its derivatives. google.com Furthermore, the hydrogenation of this compound can yield valuable products like 1-hexanol and hexyl hexanoate (B1226103), with the selectivity of the reaction being tunable based on the catalyst used. For instance, rhenium-based catalysts have shown high activity in the hydrogenation of carboxylic acids. mdpi.comresearchgate.net
The chain elongation process, utilizing ethanol (B145695) and acetic acid, has also been explored for the production of this compound in various microbial systems under anaerobic conditions. atamankimya.com This biological approach highlights the convergence of chemical and biological methods in producing this valuable chemical.
Stereoselective Synthesis of this compound Enantiomers and Derivatives
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is crucial for pharmaceutical applications where biological activity is often dependent on chirality. msu.edumasterorganicchemistry.com Chemo-enzymatic methods are particularly powerful in achieving high stereoselectivity.
Enzymes, such as lipases and ketoreductases, are widely employed for the synthesis of chiral molecules. For instance, the enzymatic resolution of racemic 5-hydroxyhexane nitrile using immobilized lipase (B570770) PS-30 can produce (S)-5-hydroxyhexanenitrile, a key intermediate for anti-Alzheimer's drugs. mdpi.com Similarly, the stereoselective microbial reduction of 3,5-dioxo-6-(benzyloxy) this compound, ethyl ester using cell suspensions of Acinetobacter calcoaceticus yields the (3R,5S)-dihydroxy compound, a crucial chiral intermediate for cholesterol-lowering drugs like Atorvastatin. mdpi.comresearchgate.net
Lipase-catalyzed stereoselective acylation of γ-hydroxycarboxylic acid sodium salts is another effective strategy for producing enantiomerically enriched γ-(acyloxy)hexanoic acids. researchgate.net Furthermore, the asymmetric alkylation of a chiral Ni(II)-complex of a glycine (B1666218) Schiff base with CF3(CH2)3I has been used for the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorothis compound, demonstrating a purely chemical approach to chiral synthesis. researchgate.net
The synthesis of specific chiral side chains for statins, such as the (3R,5S)-3,5,6-trihydroxythis compound derivative, has been accomplished through a series of reactions including diastereoselective reduction. thieme-connect.com These examples underscore the importance and diversity of methods available for accessing stereochemically pure this compound derivatives.
| Chiral this compound Derivative | Synthetic Method | Key Enzyme/Reagent | Application/Significance |
| (S)-5-hydroxyhexanenitrile | Enzymatic resolution of racemic 5-hydroxyhexane nitrile | Immobilized lipase PS-30 | Intermediate for anti-Alzheimer's drugs mdpi.com |
| (3R,5S)-dihydroxy-6-(benzyloxy) this compound, ethyl ester | Stereoselective microbial reduction | Acinetobacter calcoaceticus ketoreductases | Intermediate for cholesterol-lowering drugs mdpi.comresearchgate.net |
| (R)-γ-(acyloxy)hexanoic acids | Lipase-catalyzed stereoselective acylation | Lipase | Enantiomerically enriched γ-lactones precursor researchgate.net |
| Fmoc-(S)-2-amino-6,6,6-trifluorothis compound | Asymmetric alkylation | Chiral Ni(II)-complex of glycine Schiff base | Large-scale preparation of enantiomerically pure amino acids researchgate.net |
| (3R,5S)-3,5,6-Trihydroxythis compound derivative | Diastereoselective reduction | NaBH4 | Chiral side chain for statins thieme-connect.com |
Derivatization Reactions for Specific Chemical Entities
Derivatization of this compound is often necessary to enhance its volatility and detectability for analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). research-solution.comdiva-portal.org Common derivatization reactions include esterification, acylation, and silylation. research-solution.com
For GC analysis, carboxylic acids are frequently converted to their more volatile ester derivatives. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for silylation, while others such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and pentafluorobenzyl bromide (PFBBr) are used for creating derivatives suitable for electron capture detection. research-solution.com
In LC-MS, derivatization aims to improve ionization efficiency and chromatographic retention. frontiersin.org Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are used to tag the carboxylic acid group, facilitating its detection. diva-portal.orgnih.gov These methods allow for the sensitive and accurate quantification of this compound in complex biological matrices. nih.gov
Synthesis of this compound-Based Functional Materials and Precursors
This compound is not only a target molecule but also a valuable starting material for the synthesis of a wide array of functional materials and chemical precursors. atamankimya.com Its carbon chain and carboxylic acid group provide a versatile scaffold for building more complex structures.
Precursors for Advanced Chemical Synthesis
This compound and its derivatives are important precursors in various synthetic pathways. For instance, 6-oxothis compound is a key raw material for producing functionalized polycaprolactones (PCLs), a class of biodegradable polymers with tunable properties. acs.orgtandfonline.com The synthesis of these functional PCLs can be achieved through the Passerini multicomponent polymerization of 6-oxothis compound and various isocyanides. acs.org
Furthermore, this compound serves as a precursor for the synthesis of hexanal, a valuable fragrance component, through reduction reactions. tandfonline.com It is also a starting material for producing L-norleucine, an amino acid, and 4-methoxy phenyl hexyl ketone via Friedel−Crafts acylation. atamanchemicals.com The ability to convert this compound into these diverse chemical entities highlights its role as a foundational building block in organic synthesis.
Synthesis of Hexyl Derivatives and Esters
A primary application of this compound is in the manufacture of its esters, which are widely used as artificial flavors and fragrances. atamankimya.comatamanchemicals.com The esterification of this compound with various alcohols produces a range of hexyl esters with characteristic fruity and floral scents. For example, hexyl hexanoate, formed from the condensation of this compound and hexan-1-ol, is found in fruits like apples and strawberries. nih.govebi.ac.uk
The synthesis of hexyl esters can be achieved through Fischer esterification, reacting this compound with an alcohol in the presence of an acid catalyst. azjm.org More advanced methods utilize ionic liquids as both a solvent and a catalyst, offering a greener alternative to traditional methods. azjm.org The hydrogenation of this compound can also be controlled to produce mixtures of 1-hexanol and hexyl hexanoate, which can be used as diesel bio-additives. mdpi.comresearchgate.net The ratio of alcohol to ester can be tuned by adjusting the catalyst and reaction conditions. mdpi.comresearchgate.net
| Derivative/Ester | Synthetic Route | Key Reagents/Catalysts | Application |
| 6-Oxothis compound | Enzymatic oxidation of 6-aminothis compound | ω-amino group-oxidizing enzyme (ω-AOX) | Precursor for functional polycaprolactones tandfonline.com |
| Hexanal | Reduction of this compound | Iron particles | Fragrance component tandfonline.com |
| L-Norleucine | Synthesis from this compound | Not specified | Amino acid synthesis atamanchemicals.com |
| Hexyl hexanoate | Esterification of this compound with hexan-1-ol | Acid catalyst or ionic liquid | Flavor and fragrance nih.govazjm.org |
| 1-Hexanol/Hexyl hexanoate mixtures | Catalytic hydrogenation of this compound | Rhenium-based catalysts (e.g., Re/γ-Al2O3) | Diesel bio-additives mdpi.comresearchgate.net |
Polymeric and Composite Material Applications
This compound and its derivatives are versatile building blocks and modifying agents in the synthesis of a wide array of polymers and composite materials. Their applications range from the production of biodegradable plastics and advanced bio-composites to the functionalization of materials for enhanced performance.
Biodegradable Polymers: Polyhydroxyalkanoates (PHAs)
This compound serves as a crucial precursor for the microbial production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a family of biodegradable and biocompatible polyesters. nih.govresearchgate.net These biopolymers are synthesized by various bacteria, such as Pseudomonas putida, which utilize fatty acids like this compound as a carbon source under specific fermentation conditions. nih.govbioenfapesp.org The bacterium's metabolic processes, particularly the β-oxidation pathway, convert this compound into 3-hydroxyhexanoate (B1247844) (HHx) monomer units, which are then polymerized. bioenfapesp.orgfrontiersin.org
The inclusion of HHx monomers significantly influences the physical, thermal, and mechanical properties of the resulting polymer. For instance, copolymers combining short-chain monomers like 3-hydroxybutyrate (B1226725) (HB) with medium-chain monomers like 3-hydroxyhexanoate (HHx) result in P(HB-co-HHx), a promising biodegradable copolymer with improved properties compared to homopolymers of either monomer type. bioenfapesp.org Research has demonstrated that recombinant strains of Burkholderia sacchari can incorporate up to 22 mol% of HHx units when fed a combination of glucose and this compound. bioenfapesp.org
The properties of mcl-PHAs produced using this compound can be tailored by the specific bacterial strain and cultivation conditions. Studies on Pseudomonas putida have shown that the type of fatty acid substrate directly impacts the polymer's characteristics. frontiersin.orgmdpi.com
| Property | Value | Substrate/Condition | Source |
| PHA Yield | 14 mL in 2000 mL medium | P. putida with this compound precursor | nih.govresearchgate.net |
| Monomer Composition | High mol% of C6 (3-hydroxyhexanoate) | P. putida grown on this compound | frontiersin.org |
| Melting Temperature (Tm) | 131.1 °C (low enthalpy) | P. putida LS46, this compound substrate | frontiersin.org |
| Melting Temperature (Tm) | 138 °C | P. putida LS46123, this compound substrate | mdpi.com |
| Thermal Degradation (Td) | 248.6 °C - 258.3 °C | P. putida LS46123 | mdpi.com |
| Viscosity | Highest among tested substrates | P. putida LS46123, this compound substrate | mdpi.com |
| Tensile Strength | Lower than polymers from C8-C10 acids | P. putida LS46 | frontiersin.org |
| Elongation-at-Break | Lower than polymers from C8-C10 acids | P. putida LS46 | frontiersin.org |
This table presents a compilation of research findings on the properties of mcl-PHAs produced using this compound.
Functionalization of Natural Polymers and Composites
This compound is employed in the chemical modification of natural polymers to create novel composite materials. A significant application is in the production of all-cellulose nanocomposites. tandfonline.com In this process, this compound is used for the esterification of microcrystalline cellulose (B213188) (MCC) in the presence of bacterial cellulose (BC). tandfonline.com The MCC, being more susceptible to modification, is converted into a toluene-soluble cellulose hexanoate, which forms the matrix of the composite. The bacterial cellulose acts as a reinforcing nanofiller. tandfonline.com This single-step functionalization yields a composite with significantly improved mechanical properties compared to the neat cellulose hexanoate matrix. tandfonline.com
| Material | Tensile Modulus (GPa) | Tensile Strength (MPa) | Source |
| Cellulose Hexanoate (C6-MCC) Film | 0.99 | 23.1 | tandfonline.com |
| Nanocomposite (5 wt.% BC in C6-MCC) | 1.42 | 28.4 | tandfonline.com |
This table details the enhancement of mechanical properties in all-cellulose nanocomposites through the use of this compound.
Furthermore, this compound can be used to functionalize cellulose nanocrystals (CNCs), which can then serve as coupling agents or be incorporated into composite materials to enhance their properties. google.com
Synthetic Polymers and Composite Components
Derivatives of this compound are instrumental in the synthesis of various polymers and as components in advanced composites.
Polymer Synthesis and Catalysis : 2-Ethyl-1-hexanoic acid, a branched-chain derivative, is used as a monomer in the synthesis of alkyd resins, which are employed in coatings and stoving enamels. atamankimya.com Metal salts of 2-ethyl-1-hexanoic acid also function as catalysts in polymerization reactions, such as in the production of polyurethanes. atamankimya.comatamanchemicals.com
Composite Matrix and Binders : Complex polymers can be synthesized from 2-ethyl-hexanoic acid, diols like pentaerythritol, and cross-linking agents such as phthalic anhydride (B1165640). ontosight.ai These polymers serve as matrix materials for composites reinforced with glass or carbon fibers and are also used in coatings and adhesives. ontosight.ai Similarly, the reaction products of 6-aminothis compound and phthalic anhydride form polymers that are used as matrix materials in composites and as binders in paints. ontosight.ai
Conductive Polymer Composites : this compound can act as a template in the preparation of highly conducting composite particles. atamanchemicals.comscientificlabs.co.uk Specifically, it is used to form ultrathin polypyrrole films on alumina (B75360) particles, creating a conductive composite material. scientificlabs.co.uk
Hybrid Block Copolymers : Advanced functional polymers, such as a poly(polyoxometalate)-b-poly(this compound) block copolymer, have been synthesized. rsc.org This type of hybrid material, created through ring-opening metathesis polymerization (ROMP), combines the distinct properties of its components and can self-assemble into structured micelles, offering potential in the development of novel functional materials. rsc.org
Biosynthesis, Metabolic Pathways, and Bioproduction Strategies for Hexanoic Acid
Hexanoic acid, a six-carbon saturated fatty acid, is a valuable platform chemical with applications in various industries. Its biosynthesis occurs through several natural and engineered metabolic routes in both prokaryotic and eukaryotic organisms.
Biological Functions and Mechanistic Roles Non Human Contexts
Roles in Plant Physiology and Defense Mechanisms
Hexanoic acid (Hx) is recognized as a potent natural priming agent, capable of enhancing a plant's defensive capacity against future attacks from a broad spectrum of pathogens, including fungi, bacteria, and viruses. frontiersin.orgfrontiersin.orgresearchgate.netscilit.com This induced resistance is not typically based on direct antimicrobial action but rather on the modulation of the plant's own intricate defense network. frontiersin.orgapsnet.org The protective effect is often initiated in the roots and a signal is transmitted systemically, preparing the entire plant for a more rapid and robust defense response upon pathogen encounter. scielo.brnih.gov
This compound-Induced Resistance (Hx-IR) in Plant Pathogen Interactions
This compound-Induced Resistance (Hx-IR) is a well-documented phenomenon where pre-treatment with Hx enhances a plant's ability to withstand infection from various pathogens. This broad-spectrum resistance has been observed in several plant species, including tomato (Solanum lycopersicum), melon (Cucumis melo), and Arabidopsis thaliana. apsnet.orgnih.govnih.gov For instance, root treatment of tomato plants with this compound has been shown to protect them against the necrotrophic fungus Botrytis cinerea and the hemibiotrophic bacterium Pseudomonas syringae. frontiersin.orgapsnet.orgresearchgate.net Similarly, Hx priming in melon plants prevents the systemic spread of the Melon necrotic spot virus (MNSV). frontiersin.orgnih.gov
The effectiveness of Hx-IR lies in its ability to prime the plant's immune system, allowing for a quicker and more potent activation of defense mechanisms upon pathogen challenge. frontiersin.orgresearchgate.netresearchgate.net This "alarmed" state enables the plant to mount a defense that is specifically tailored to the lifestyle of the invading pathogen. frontiersin.orgresearchgate.netfrontiersin.org
Table 1: Examples of this compound-Induced Resistance (Hx-IR) in Various Plant-Pathogen Systems
| Plant Species | Pathogen | Type of Pathogen | Observed Effect of Hx Treatment | References |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Necrotrophic Fungus | Protection against grey mold | frontiersin.orgapsnet.orgapsnet.org |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | Hemibiotrophic Bacterium | Reduced bacterial speck disease symptoms and population | nih.govresearchgate.netcsic.es |
| Melon (Cucumis melo) | Melon necrotic spot virus (MNSV) | Virus | Prevention of systemic virus movement | frontiersin.orgnih.gov |
| Arabidopsis thaliana | Botrytis cinerea | Necrotrophic Fungus | Increased resistance to grey mold | frontiersin.orgmdpi.com |
| Citrus (Citrus clementina) | Alternaria alternata | Fungus | Reduced incidence of brown spot disease | scielo.brfrontiersin.org |
| Citrus (Citrus sinensis) | Xanthomonas citri | Bacterium | Reduced incidence of citrus canker | scielo.brmdpi.com |
Priming of Plant Defense Responses
The core mechanism of Hx-IR is the priming of various defense pathways. Priming does not involve the direct, large-scale activation of defenses, which can be costly to the plant's growth and development. Instead, Hx treatment prepares the plant to respond more efficiently and effectively once a pathogen is detected. frontiersin.orgresearchgate.netfrontiersin.org This primed state involves the potentiation of several key defense signaling cascades and structural reinforcements.
The salicylic (B10762653) acid (SA) signaling pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens that feed on living host tissue. nih.govnih.gov this compound treatment has been shown to prime this pathway. In Hx-treated plants, upon infection with pathogens like P. syringae, there is an enhanced expression of SA marker genes, such as Pathogenesis-Related 1 (PR1) and PR5. nih.govresearchgate.net Interestingly, this boost in the SA signaling pathway can occur without a significant increase in the basal levels of SA itself, suggesting that Hx primes components downstream of SA production. nih.gov Research indicates that Hx treatment can counteract the suppressive effects of pathogen-derived molecules, like coronatine (B1215496) from P. syringae, which normally inhibit the SA pathway. nih.govresearchgate.netcsic.es In melon, the activation of the SA pathway, marked by the induction of the ICS2 gene, is correlated with Hx-IR against MNSV. frontiersin.org
The jasmonic acid (JA) pathway is critical for defense against necrotrophic pathogens and insect herbivores. apsnet.orgnih.gov this compound is a potent inducer of this pathway. frontiersin.orgresearchgate.netapsnet.org Upon infection of Hx-treated plants with necrotrophs like B. cinerea, there is a significant and rapid accumulation of key components of the oxylipin pathway, including the JA precursor 12-oxo-phytodienoic acid (OPDA) and the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). apsnet.orgapsnet.orgmdpi.com The induction of genes such as LoxD, which is involved in the synthesis of oxylipins, is also primed by Hx treatment. apsnet.orgcsic.es
The modulation of the JA pathway by Hx can be nuanced and pathogen-dependent. For example, in the interaction with the hemibiotroph P. syringae, Hx treatment leads to an increase in OPDA but a decrease in the accumulation of JA-Ile, which is thought to redirect the plant's resources towards the more effective SA pathway for combating this type of pathogen. nih.govmdpi.com This differential regulation highlights the sophisticated role of Hx in fine-tuning plant defense responses. frontiersin.orgmdpi.com
A key structural defense mechanism in plants is the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. This acts as a physical barrier, reinforcing the cell wall to prevent pathogen penetration and spread. apsnet.orgnih.gov this compound treatment effectively primes for enhanced and more rapid callose deposition upon infection. frontiersin.orgfrontiersin.orgapsnet.orgmdpi.com This Hx-primed callose accumulation has been observed in various plant-pathogen interactions, including tomato against B. cinerea and melon against MNSV. frontiersin.orgapsnet.org In melon, early callose deposition at the inoculation site is directly correlated with the suppression of systemic MNSV spread in Hx-treated plants. frontiersin.orgnih.gov The enhancement of callose deposition appears to be a common strategy in Hx-IR, although its induction can sometimes be cultivar-dependent, indicating that other defense mechanisms are also involved. apsnet.org
Table 2: Effect of this compound (Hx) on Plant Defense Signaling and Responses
| Defense Mechanism | Key Molecule/Response | Effect of Hx Priming (upon pathogen challenge) | Plant-Pathogen Example | References |
| SA Signaling | PR1, PR5 gene expression | Increased/Potentiated | Tomato - P. syringae | nih.govresearchgate.net |
| SA Pathway Activation | Counteracts pathogen-mediated suppression | Tomato - P. syringae | nih.govcsic.es | |
| JA/Oxylipin Signaling | JA-Ile, OPDA accumulation | Faster and stronger accumulation | Tomato - B. cinerea | apsnet.orgapsnet.org |
| OPDA accumulation | Increased | Tomato - P. syringae | nih.govmdpi.com | |
| JA-Ile accumulation | Decreased | Tomato - P. syringae | nih.govmdpi.com | |
| Structural Defense | Callose Deposition | Enhanced and faster deposition | Melon - MNSV, Tomato - B. cinerea | frontiersin.orgapsnet.orgnih.gov |
Pathogen infection often triggers an "oxidative burst," a rapid production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov While ROS are important signaling molecules in defense, their excessive accumulation can cause significant oxidative damage to host cells. frontiersin.orgfrontiersin.org this compound treatment helps plants to manage this oxidative stress more effectively. frontiersin.orgnih.govfrontiersin.org
In Hx-primed plants, ROS accumulation following infection is often reduced and more localized to the infection site. frontiersin.orgnih.govnih.gov Hx treatment appears to achieve this by priming the plant's antioxidant machinery. frontiersin.orgfrontiersin.org This includes maintaining higher ratios of the reduced forms of ascorbate (B8700270) and glutathione (B108866), which are crucial non-enzymatic antioxidants. nih.govnih.gov Furthermore, Hx primes the expression of redox-related genes, such as those encoding glutathione S-transferase (GST) and glutaredoxin, which are involved in detoxification and maintaining cellular redox homeostasis. frontiersin.orgfrontiersin.orgnih.gov This protective antioxidant effect is critical, particularly in limiting the damage caused by necrotrophic pathogens that exploit host cell death for their colonization. frontiersin.orgresearchgate.net
Modulation of Callose Deposition
Gene Expression Modulation in Plant Defense
This compound treatment has been shown to modulate the expression of genes involved in plant defense, often in a manner that is specific to the plant-pathogen interaction. In tomato plants, for instance, this compound can regulate and enhance the expression of genes that are also induced by the fungal pathogen Botrytis cinerea. frontiersin.org This includes the potentiation of defense-related genes such as proteinase inhibitors and those activated by fungi and chitin. frontiersin.org
Research on tomato plants infected with Botrytis cinerea revealed that this compound treatment led to an increased accumulation of the LoxD transcript, a marker for the jasmonic acid (JA) signaling pathway. frontiersin.orgapsnet.org However, in the absence of infection, the basal expression levels of other defense-related genes like PR1 and ACCOx were reduced after this compound treatment. apsnet.org In Arabidopsis thaliana, this compound-induced resistance against B. cinerea is also linked to changes in the JA-signaling pathway, with the priming of genes such as PDF1.2, PR4, and VSP1 upon infection. frontiersin.org
Furthermore, in the interaction between tomato and the bacterium Pseudomonas syringae, this compound treatment appears to boost the salicylic acid (SA) signaling pathway by increasing the expression of SA marker genes PR1 and PR5. frontiersin.org This suggests that this compound can influence different defense signaling pathways depending on the specific pathogen. The expression of the gene for 1-aminocyclopropane-1-carboxylate oxidase, an enzyme in the ethylene (B1197577) synthesis pathway, is also primed by this compound in tomato upon infection with B. cinerea. nih.gov
Epigenetic modifications, such as histone acetylation and methylation, are also thought to be involved in the priming effect of this compound, leading to changes in DNA modification and chromatin remodeling. nih.gov
Systemic Movement and Signaling Mechanisms in Plants
This compound plays a crucial role in systemic signaling within plants, contributing to a plant-wide defense response. It is considered a natural inducer of systemic acquired resistance (SAR), a state of heightened defense in tissues distant from the initial point of infection. scielo.br The signaling mechanisms triggered by this compound involve the interplay of several plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA). nih.govkoreascience.kr
In tomato plants, this compound-induced resistance against Botrytis cinerea is dependent on the JA signaling pathway, as demonstrated by the lack of effect in the JA-insensitive mutant jai1. apsnet.org Upon infection, treated plants show an induction of the oxylipin 12-oxo-phytodienoic acid (OPDA) and the bioactive molecule JA-isoleucine (JA-Ile). apsnet.org Similarly, in melon plants, this compound treatment prevents the systemic spread of the Melon necrotic spot virus (MNSV) by activating the SA pathway and promoting callose deposition. researchgate.netresearchgate.net Studies have shown that both SA and OPDA are important for this induced resistance against MNSV. researchgate.net
The active molecule derived from this compound may be hexanyl CoA, which then influences the JA-defense pathway. nih.govresearchgate.net This leads to broad metabolic changes that contribute to the plant's protective state. nih.gov The ability of this compound to prime for JA-dependent defenses is an effective mechanism for protecting plants like Arabidopsis against necrotrophic fungi such as B. cinerea. frontiersin.org
Involvement in Microbial Ecological Interactions
This compound is a significant factor in the complex interactions within microbial communities, often acting as an antimicrobial agent and influencing the composition and metabolism of these communities. It is a medium-chain fatty acid (MCFA) that can be toxic to a wide range of microorganisms, even at low concentrations. frontiersin.org
This compound also exhibits antimicrobial activity against various oral microorganisms. nih.gov Studies have shown its effectiveness against Candida albicans and certain oral bacteria. nih.gov This suggests that fatty acids produced by some oral bacteria could play a role in the ecology of oral biofilms by inhibiting the growth of competing microorganisms. nih.gov
Furthermore, in engineered systems like anaerobic digesters, the addition of substances like zero-valent iron (ZVI) can promote the production of this compound and other MCFAs from waste activated sludge. This is associated with an increase in the populations of key anaerobic bacteria involved in hydrolysis, acidification, and chain elongation, primarily within the genus Clostridium. researchgate.net The metabolic pathways involved in this process include both the reverse β-oxidation pathway and the fatty acid biosynthesis pathway. researchgate.net
Metabolic Significance in Non-Human Animal Systems
This compound holds metabolic importance in non-human animal systems, particularly in relation to lipid and glucose metabolism. Research in mice has demonstrated that dietary supplementation with this compound can have beneficial effects, especially in the context of a high-fat diet.
In a study where mice were fed a high-fat diet, the inclusion of this compound prevented significant body weight gain and the accumulation of fat in white adipose tissues. biorxiv.org It also suppressed the rise in plasma levels of non-esterified fatty acids and the accumulation of triglycerides in the liver, which are typically induced by a high-fat diet. biorxiv.org This was accompanied by a decrease in the expression of genes involved in fatty acid biosynthesis in the adipose tissue. biorxiv.org
Furthermore, this compound was shown to improve impaired glucose metabolism. Mice on a high-fat diet exhibited hyperglycemia and hyperinsulinemia, both of which were ameliorated by this compound supplementation. biorxiv.orgbiorxiv.org The compound was found to increase the expression of genes related to gluconeogenesis and to enhance insulin (B600854) sensitivity. biorxiv.orgbiorxiv.org These findings suggest that this compound plays a positive role in regulating both lipid and glucose metabolism, potentially offering a way to mitigate some of the negative metabolic consequences of a high-fat diet. biorxiv.org
This compound is naturally found in various animal fats and oils, and it is one of the fatty acids that gives goat's milk its characteristic flavor, accounting for about 15% of the fat content along with caprylic and capric acids. hmdb.ca It is also a metabolite produced by gut microbes, such as Escherichia coli. nih.gov
Enzyme Inhibition and Modulation by this compound Derivatives
Derivatives of this compound have been investigated for their ability to inhibit and modulate the activity of various enzymes, indicating their potential for therapeutic applications.
One area of research has focused on the inhibition of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. Studies have shown that hexanoate (B1226103) can specifically inhibit the induction of FAS enzymatic activity by insulin and the thyroid hormone T3. nih.gov This inhibitory effect is also observed at the level of protein expression and appears to be, at least in part, transcriptional. nih.gov For this inhibition to occur, hexanoate needs to be activated to its CoA derivative, hexanoyl-CoA. nih.gov The general inhibitor of acyl-CoA synthetases, Triacsin C, was found to reverse the inhibitory effect of hexanoate on FAS. nih.gov
Other this compound derivatives have been explored for their potential as enzyme inhibitors in different contexts. For example, certain halogenated amidino amino acid derivatives of this compound have been identified as inhibitors of nitric oxide synthase. google.com Additionally, compounds with structures similar to 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)this compound hydrobromide have been shown to act as inhibitors for various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders. The this compound backbone is a common feature in these derivatives, which can also include various heterocyclic substitutions that may enhance their biological activity and properties like membrane permeability.
Some this compound derivatives, such as those with a nitroanilino group, are studied for a range of potential biological activities, including enzyme inhibition and the modulation of cellular signaling pathways. ontosight.ai
Industrial and Environmental Research Applications
Utilization in Sustainable Biofuel and Biochemical Production
Hexanoic acid is increasingly recognized for its potential in the production of sustainable biofuels and biochemicals. atamankimya.comtaylorandfrancis.com It is considered a valuable industrial commodity, with research focusing on its conversion into next-generation fuel additives and other useful chemicals through environmentally friendly processes. canada.ca A novel biorefinery process known as chain elongation has been developed to produce renewable this compound from mixed organic waste and ethanol (B145695). marketresearchintellect.com
One of the most promising applications is the upgrading of this compound into hexyl hexanoate (B1226103), an ester that shows potential for integration into diesel fuel blends. snu.ac.krresearchgate.net Research has demonstrated an efficient, clean, and resource-saving synthesis of hexyl hexanoate from this compound using hydrogen. snu.ac.kr The process involves a hydrogenation/esterification reaction, where catalysts like Palladium on carbon (Pd/C) have proven effective. snu.ac.krresearchgate.net In one study, using 10% Pd/C as a catalyst resulted in a hexyl hexanoate yield of 69.8%. snu.ac.krresearchgate.net This yield was further increased to 88.8% by adding aluminum chloride hexahydrate (AlCl₃·6H₂O) to the mixture to convert unreacted materials. snu.ac.krresearchgate.net
The hydrodeoxygenation (HDO) reaction is another crucial catalytic process for upgrading bio-derived chemicals like this compound into renewable fuels. liberty.edu Studies have investigated the hydrogenation of this compound to produce mixtures of 1-hexanol (B41254) and hexyl hexanoate, which are promising blendstocks for both diesel and biodiesel fuels. liberty.eduresearchgate.net Rhenium catalysts, such as Re₂O₇ and 5 wt% Re/C, have been shown to be active and selective, primarily towards the production of 1-hexanol. researchgate.net The development of these catalytic systems is a significant step toward the industrialization of sustainable fuels and chemicals derived from biomass. liberty.edu
| Research Focus | Catalyst(s) | Key Findings | Source(s) |
| Hexyl Hexanoate Synthesis | 10% Pd/C, AlCl₃·6H₂O | Achieved up to 88.8% yield of hexyl hexanoate from this compound. | snu.ac.krresearchgate.net |
| 1-Hexanol/Hexyl Hexanoate Production | Rhenium catalysts (Re₂O₇, 5 wt% Re/C) | Catalysts are active and selective for producing 1-hexanol and hexyl hexanoate mixtures. | liberty.eduresearchgate.net |
| Biofuel Component Production | RuSn/ZnO | Catalyst selectively produced 1-hexanol and hexyl hexanoate with high stability. | liberty.edu |
Applications in Food Science and Flavor Chemistry (Esters as Flavoring Agents)
This compound and its esters play a significant role in the food and beverage industry. taylorandfrancis.comgavinpublishers.com The acid itself is naturally present in various foods, including dairy products like cheese and butter, nuts, and vanilla, contributing to their characteristic flavors and aromas. liberty.edunih.govresearchgate.neteuropa.eu It is approved by the U.S. Food and Drug Administration (FDA) as a Generally Recognized as Safe (GRAS) synthetic flavoring food additive. researchgate.neteuropa.eu It is used directly in formulations for butter, milk, cream, strawberry, and other flavors. liberty.edu
The primary application of this compound in this sector is in the manufacturing of its esters, which are used as artificial flavoring agents. liberty.educanada.canih.gov These esters are known for their pleasant fruity and floral aromas. researchgate.netnih.gov The reaction of this compound with different alcohols produces a variety of esters, each with a unique scent profile, making them valuable components in flavor and fragrance formulations. gavinpublishers.comnih.gov For instance, ethyl hexanoate and hexyl hexanoate are common derivatives used to impart fruity notes to food products and beverages.
| Ester of this compound | Associated Aroma/Flavor | Application Area(s) | Source(s) |
| Hexyl Hexanoate | Fruity (e.g., passion fruit, apple, strawberry) | Flavoring agent, fragrance | |
| Ethyl Hexanoate | Fruity | Food and beverage flavoring | |
| 2-Methylbutyl Hexanoate | Fruity, floral | Perfumery, food flavoring | researchgate.net |
Role in Agrochemicals and Pest Management (e.g., Insect Attractants, Herbicidal Derivatives)
This compound has found a niche in modern agriculture and pest management, primarily as a biopesticide and a building block for herbicides. liberty.edu It is classified by the Environmental Protection Agency (EPA) as a biochemical pesticide due to its natural occurrence and non-toxic mode of action against target pests. researchgate.neteuropa.eu
Its most notable application is as an insect attractant, particularly for mosquitoes. researchgate.neteuropa.eu this compound mimics odors emitted from human skin, luring mosquitoes into traps where they die. researchgate.net It is a key component in commercial attractants like BG-Sweetscent, which combines it with lactic acid and ammonium (B1175870) bicarbonate to effectively attract a broad range of mosquito species. researchgate.neteuropa.eu This approach has the potential to reduce the need for conventional, more toxic insecticides for mosquito management. researchgate.neteuropa.eu Research has also identified this compound as part of an attractant blend for other pests, such as the rose chafer (Macrodactylus subspinosus), where it is combined with compounds like valeric acid and octyl butyrate (B1204436).
Furthermore, research is being conducted on this compound derivatives for their potential herbicidal properties. Studies have synthesized and tested various derivatives for their ability to control weeds. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)this compound derivatives showed potent herbicidal activity against both broad-leaf and grass weeds in laboratory assays. Another study evaluated this compound as a potential substitute for copper-based agrochemicals to manage citrus canker, a bacterial disease. The results showed that this compound could inhibit the growth of the bacterium Xanthomonas citri and protect citrus leaves from infection. Other derivatives, such as those based on phenoxyacetic acid and indole-3-carboxylic acid, are also being investigated for their herbicidal potential.
| Agrochemical Application | Target Pest/Weed/Disease | Mechanism of Action | Specific Derivatives/Blends | Source(s) |
| Insect Attractant | Mosquitoes (Aedes aegypti) | Mimics human skin odor to lure into traps | Blend with lactic acid and ammonium bicarbonate | researchgate.neteuropa.eu |
| Insect Attractant | Rose Chafer (M. subspinosus) | Pheromone/kairomone attractant | Blend with valeric acid, octyl butyrate, etc. | |
| Bactericide | Citrus Canker (X. citri) | Growth inhibition, plant protection | This compound | |
| Herbicide | Broad-leaf and grass weeds | Not specified | 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)this compound derivatives | |
| Herbicide | General | Potential herbicidal properties | Phenoxyacetic acid derivatives |
Application in Industrial Chemical Processes (e.g., Lubricants, Plasticizers, Surfactants)
This compound is a versatile chemical intermediate in numerous industrial processes. liberty.eduatamankimya.com Its derivatives are key components in the manufacturing of lubricants, plasticizers, and surfactants. liberty.educanada.cataylorandfrancis.comgavinpublishers.com
In the plastics industry, esters of this compound are used as plasticizers, which are additives that increase the flexibility and durability of plastic products. taylorandfrancis.comgavinpublishers.com One of its derivatives, 2-ethylthis compound (2-EHA), is particularly important. Esters of 2-EHA are excellent plasticizers for materials like polyvinyl chloride (PVC), nitrocellulose, and chlorinated rubber. Metal salts of 2-EHA are also used as stabilizers for PVC.
Esters derived from this compound and 2-ethylthis compound are also utilized in the formulation of synthetic lubricants. These esters can be tailored to have properties like low pour points (maintaining fluidity at low temperatures) and high viscosity indexes (stable viscosity over a range of temperatures), which are highly desirable for high-performance lubricants. Metal salts of 2-EHA are also used in additives for synthetic lubricants.
Additionally, this compound and its derivatives function as surfactants in various products. liberty.educanada.ca Surfactants are compounds that lower surface tension, making them useful as detergents, emulsifiers, and foaming agents. liberty.edu Due to this property, this compound is used in the formulation of washing and cleaning products, as well as in personal care items like soaps and cosmetics. liberty.edu
| Industrial Application | Function | Key Derivatives | End Products | Source(s) |
| Plasticizers | Increases flexibility and durability | 2-Ethylhexyl hexanoate, Esters of 2-EHA | PVC products, polymers, resins | taylorandfrancis.com |
| Lubricants | Reduces friction and wear | Esters of 2-EHA, Metal salts of 2-EHA | Synthetic oils, greases, automotive coolants | taylorandfrancis.com |
| Surfactants | Emulsifier, detergent, foaming agent | This compound, Amine complexes | Cleaning products, soaps, personal care items | liberty.educanada.ca |
Role in Bioremediation and Environmental Engineering
This compound and its biodegradation are subjects of interest in environmental engineering, particularly in the context of bioremediation. researchgate.net Bioremediation uses microorganisms to break down environmental pollutants. This compound, as a type of naphthenic acid, is a contaminant found in the process-affected water and tailings from the oil sands industry. taylorandfrancis.com
Research has demonstrated that microbial consortia can effectively biodegrade this compound. taylorandfrancis.com A patented consortium of twelve bacteria, known as BioTiger™, was found to cometabolically biodegrade this compound and phenanthrene (B1679779), another toxic contaminant, even in the presence of oil sand tailings. taylorandfrancis.com This suggests a potential for in-situ bioremediation of contaminated industrial sites. taylorandfrancis.com The study also noted the production of hexanoamide as an intermediate during the cometabolism of this compound. taylorandfrancis.com
Another study focused on the ability of the bacterium Bacillus subtilis to degrade naphthenic acids, using this compound as a linear model compound. The results showed that B. subtilis could effectively degrade this compound, with a half-life of approximately 13.37 hours, indicating a relatively fast degradation rate. The study identified catechol and muconic acid as key intermediates, elucidating a potential metabolic breakdown pathway. The ready biodegradability of this compound and its derivatives is an important property, suggesting they are not likely to persist in water, soil, or sediment. canada.ca This characteristic is crucial for developing environmentally friendly industrial chemicals and for managing waste from processes where this compound is a byproduct. researchgate.net
| Research Area | Microorganism(s) | Key Findings | Environmental Significance | Source(s) |
| Cometabolic Biodegradation | BioTiger™ (12-bacteria consortium) | Successfully biodegraded this compound and phenanthrene in oil sand tailings. | Potential for in-situ bioremediation of industrial wastewater and tailings. | liberty.edutaylorandfrancis.com |
| Degradation Kinetics & Pathway | Bacillus subtilis | Degraded this compound with a half-life of 13.37 hours; identified catechol and muconic acid as intermediates. | Demonstrates rapid biodegradation and provides insight into the metabolic pathway. |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating hexanoic acid from other components in a sample. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable method for the analysis of volatile compounds like this compound. nih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For effective analysis of short-chain fatty acids (SCFAs), including this compound, GC-MS is often employed due to its high sensitivity and specificity. nih.govnih.gov
The process typically involves the conversion of the non-volatile fatty acids into volatile ester derivatives prior to analysis. naturalspublishing.com The chemical composition of samples, such as used cooking oils and their biodiesel products, can be characterized using GC-MS to identify fatty acid methyl esters (FAMEs) and other compounds by their retention times and mass fragmentation patterns. naturalspublishing.com The analysis of aroma compounds in food products also frequently utilizes GC-MS. nist.gov For instance, it has been used to analyze volatile compounds from grape hydrolysates. nist.gov In metabolomics, GC-MS is a key technique for the targeted analysis of SCFAs in biological samples like feces, cecum content, and blood. nih.gov The analysis of organic compounds in plant extracts, such as from Sterculia setiger seeds, has also been successfully carried out using GC-MS, identifying a wide range of volatile compounds. chemmethod.com
Table 1: GC-MS Parameters for Analysis of Volatile Organic Compounds
| Parameter | Value |
|---|---|
| Column Type | TR 5-MS capillary standard non-polar column |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Start at 75°C, ramp to 250°C at 5°C/min, hold for 30 min |
| Injection Volume | 1 µL (splitless mode) |
Source: chemmethod.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and powerful tool for the analysis of this compound and other short- and medium-chain fatty acids (SMCFAs). unimi.itnih.gov This method is particularly advantageous as it can overcome some of the challenges associated with the volatility and derivatization requirements of GC-MS. semanticscholar.org LC-MS/MS methods have been developed for the simultaneous determination of multiple organic acids in various matrices. semanticscholar.org
In a typical LC-MS/MS analysis of SCFAs, a straightforward protein precipitation step using isopropanol (B130326) can be employed for sample preparation, followed by direct injection into the LC-MS/MS system. unimi.itnih.gov This allows for the separation and quantification of compounds like butyric acid, valeric acid, and this compound. unimi.itnih.gov The analytical system often consists of a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. unimi.it For instance, a method using an HPLC Dionex 3000 UltiMate system coupled to an AB Sciex 3200 QTRAP has been described. unimi.it Chromatographic separation is often achieved using a reverse-phase column, such as a Synergy Polar RP column. unimi.it
A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound 2-(diethylamino)ethyl ester and mepiquat (B94548) chloride in soil and cotton samples. researchgate.net This highlights the versatility of LC-MS/MS in analyzing this compound derivatives in complex environmental and agricultural samples. researchgate.net
Table 2: LC-MS/MS Parameters for Short and Medium Chain Fatty Acid Analysis
| Parameter | Value |
|---|---|
| HPLC System | Dionex 3000 UltiMate |
| Mass Spectrometer | AB Sciex 3200 QTRAP |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -4.5 kV |
| Source Temperature | 550 °C |
| Chromatographic Column | Synergy Polar RP, 2.5x100 mm, 2.5 µm |
| Mobile Phase | (A) Water + 0.1% formic acid; (B) Acetonitrile |
| Flow Rate | 400 µL/min |
Source: unimi.it
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a simpler and more cost-effective method for the analysis of organic acids compared to mass spectrometry-based techniques. semanticscholar.org A method for the simultaneous detection of eight organic acids, including this compound, in animal feed has been developed using an HPLC system with a photodiode array (PDA) detector. semanticscholar.orglongdom.org
In this method, the chromatographic peaks of the organic acids are identified by comparing their retention times and UV spectra with those of reference standards. semanticscholar.orglongdom.org The validation of such methods typically includes assessing linearity, sensitivity, selectivity, accuracy, and precision. semanticscholar.orglongdom.org For the analysis of organic acids in animal feed, a reverse-phase HPLC/UV method was validated, demonstrating good linearity, sensitivity, selectivity, accuracy, and precision. semanticscholar.org The separation of all eight compounds was achieved within 20 minutes. semanticscholar.org This method is considered specific, reliable, and suitable for routine analysis. longdom.org this compound can be analyzed by reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, especially in complex biological and environmental matrices. Due to the properties of short-chain fatty acids, derivatization is often necessary to improve their chromatographic behavior and detection sensitivity. nih.govdiva-portal.org
For GC-MS analysis, a common strategy involves the derivatization of SCFAs into more volatile forms. One such method uses N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) to create silyl (B83357) esters. nih.gov This approach has been shown to have excellent sensitivity, linearity, and derivatization efficiency for the simultaneous determination of 14 different SCFAs. nih.gov The extraction of SCFAs is often performed under basic conditions to reduce their volatility. nih.gov Another approach involves methylation to form fatty acid methyl esters (FAMEs). encyclopedia.pub An older but still utilized method involves extraction with methanol, which also acts as a derivatizing agent in acidic conditions. encyclopedia.pubmdpi.com To improve precision, an upgraded protocol involves extraction with hexane, concentration under nitrogen, and reaction with a sulfuric acid solution in methanol. encyclopedia.pub Primary halides like Pentafluorobenzyl bromide (PFB-Br) can also be used to create esters, which are particularly suitable for electron capture detection (ECD). phenomenex.blog
For LC-MS analysis, derivatization can enhance ionization efficiency. Conjugation of SCFAs to amines with ring structures can improve their measurement by LC-MS/MS. mdpi.com Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) to form acylhydrazines is another strategy used for LC-MS/MS analysis. nih.gov Condensing agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can activate the carboxyl group of this compound for coupling with an amine to form an amide derivative, which improves its chromatographic properties. diva-portal.org
Table 3: Common Derivatization Reagents for this compound Analysis
| Reagent | Technique | Derivative Formed | Purpose |
|---|---|---|---|
| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | GC-MS | Silyl ester | Increase volatility and sensitivity nih.gov |
| Methanol (with acid catalyst) | GC-MS | Methyl ester (FAME) | Increase volatility encyclopedia.pub |
| Pentafluorobenzyl bromide (PFB-Br) | GC-MS | PFB ester | Increase volatility and suitability for ECD phenomenex.blog |
| Amines with ring structures | LC-MS/MS | Amide conjugate | Enhance ionization and MS detection mdpi.com |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Acylhydrazine | Enhance detection sensitivity nih.gov |
Method Validation and Performance Metrics (e.g., LOD, LOQ, Accuracy, Precision)
Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key performance metrics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. theseus.fi
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. theseus.fi For the LC-MS/MS analysis of SCFAs in serum, the LOD and LOQ were reported as 3 ng/mL and 10 ng/mL, respectively. unimi.it In another LC-MS/MS method for fatty acids, the LOD and LOQ in a meat extract were in the ranges of 5–75 ng/L and 10–100 ng/L, respectively. frontiersin.org For an HPLC-UV method for organic acids in animal feed, the LOD for this compound was 11 µg/kg and the LOQ was 40 µg/kg. semanticscholar.orglongdom.org
Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. scirp.org For an HPLC-UV method, the average recoveries of eight organic acids, including this compound, ranged from 76.3% to 99.2%. semanticscholar.orglongdom.org In a UPLC-MS/MS method for a this compound derivative, average recoveries ranged from 76.3% to 100.0%. researchgate.net
Precision measures the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For an HPLC-UV method, the intraday and interday peak area variations were less than 5.3%. semanticscholar.orglongdom.org In a UPLC-MS/MS method, the RSDs were between 4.7% and 11.8%. researchgate.net An LC-MS method for fatty acids showed RSD values for inter- and intra-day assays well below 3.74% and 5.72%, respectively. frontiersin.org
Table 4: Method Validation Parameters for this compound Analysis
| Analytical Method | Matrix | LOD | LOQ | Accuracy (Recovery) | Precision (RSD) |
|---|---|---|---|---|---|
| LC-MS/MS | Serum | 3 ng/mL | 10 ng/mL | Not Specified | Not Specified |
| LC-MS/MS | Meat Extract | 5-75 ng/L | 10-100 ng/L | Inter-day: <3.74% | Intra-day: <5.72% |
| HPLC-UV | Animal Feed | 11 µg/kg | 40 µg/kg | 76.3% - 99.2% | <5.3% |
| UPLC-MS/MS (derivative) | Soil & Cotton | <0.005 mg/kg | ≤0.015 mg/kg | 76.3% - 100.0% | 4.7% - 11.8% |
Sources: unimi.itsemanticscholar.orgresearchgate.netlongdom.orgfrontiersin.org
Spectroscopic and Structural Characterization Techniques for this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. ontosight.aiontosight.ai These methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for definitive structural confirmation. Both ¹H NMR and ¹³C NMR are used. The ¹H NMR spectrum of a this compound derivative will show characteristic signals for the protons in different chemical environments, such as the methyl group, methylene (B1212753) groups, and any protons adjacent to the carboxyl group. ¹³C NMR provides information about the carbon skeleton of the molecule. cabidigitallibrary.org For instance, in a study of a Schiff base derivative of this compound, the ¹³C NMR spectrum showed a peak for the azomethine group at 160.43 ppm, benzene (B151609) ring carbons between 111-124 ppm, and the carboxylate carbon at 198 ppm. cabidigitallibrary.org
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. ontosight.aiontosight.ai High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. ontosight.ai For carboxylic acids like this compound, the IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxyl group (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).
These spectroscopic techniques, often used in combination, are crucial for confirming the synthesis and purity of this compound and its various derivatives. researchgate.net
Environmental Fate, Transport, and Ecological Impact
Occurrence and Distribution in Various Environmental Compartments
Hexanoic acid can be found in various environmental compartments due to both natural and anthropogenic sources. markwideresearch.com
Atmosphere: It has been detected in the ambient air of urban areas. For example, mean atmospheric concentrations of 0.006-0.063 ppb were found in Los Angeles. echemi.com It has also been identified in indoor air. echemi.com
Water: Due to its high water solubility and low potential for adsorption to suspended solids and sediment, this compound released into the aquatic environment is expected to remain primarily in the water column. canada.ca Its pKa of 4.88 indicates that it will exist predominantly in its ionized form at typical environmental pH levels, which limits its volatilization from water surfaces. echemi.comcanada.ca It has been detected in surface and bottom waters of estuaries. nih.gov
Soil and Sediment: The mobility of this compound in soil is expected to be very high. echemi.com Experimentally measured Koc values are low, suggesting it does not strongly adsorb to soil or sediment particles. echemi.com As it exists primarily as an anion in the environment, its mobility in soil is further enhanced. echemi.com this compound has been identified in river and port sediments. echemi.comnih.gov
Ecological Exposure and Ecotoxicity to Non-Target Organisms (Excluding Human Toxicity)
The following table summarizes some of the key ecotoxicity data for this compound:
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Fathead minnow (Pimephales promelas) | LC50 | 88 | 96 hours | |
| Daphnia magna (Water flea) | EC50 | 72 | 48 hours | |
| Green alga (Pseudokirchneriella subcapitata) | ErC50 | 56.4 | 72 hours | |
| Daphnia magna (Water flea) | NOEC (Chronic) | 17.9 | Not Specified |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate. NOEC: No Observed Effect Concentration.
Bioconcentration and Bioaccumulation Potential in Aquatic Ecosystems
Bioconcentration is the process where a chemical is absorbed by an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. ugr.essfu.ca The potential for a substance to bioconcentrate is often estimated using its octanol-water partition coefficient (log Kow).
For this compound, the log Kow is 1.92. echemi.com Based on this value, the estimated bioconcentration factor (BCF) is 3, which suggests a low potential for bioconcentration in aquatic organisms. echemi.com Another source reports a BCF range of 234-249. chemos.de However, for ionizable compounds like this compound, the log Kow may not be the most accurate predictor of bioaccumulation potential. ugr.es Despite this, the available data and its rapid biodegradation suggest that this compound is not likely to bioaccumulate significantly in aquatic food webs. canada.ca
Regulatory and Risk Assessment Frameworks (Environmental Focus)
Various regulatory bodies have assessed the environmental risks associated with this compound. In the United States, the Environmental Protection Agency (EPA) has evaluated this compound as a biochemical pesticide. regulations.gov Their assessment concluded that due to its low toxicity to non-target organisms and low potential for exposure from its use in products like mosquito traps, it poses a minimal risk to the environment. regulations.govregulations.gov The EPA determined that an extensive ecological risk assessment was not necessary for certain uses. regulations.gov
In Canada, a screening assessment of the related compound 2-ethylthis compound concluded that it is not entering the environment in a quantity or concentration that would have a long-term harmful effect on the environment. canada.ca The substance did not meet the criteria for persistence or bioaccumulation. canada.ca
Theoretical and Computational Chemistry of Hexanoic Acid
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of hexanoic acid. hakon-art.com These methods allow for a detailed examination of the molecule's electronic landscape and its implications for chemical reactivity.
The electronic structure of a molecule is pivotal to understanding its chemical behavior. hakon-art.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. libretexts.orgwikipedia.org The energy and distribution of these orbitals dictate the molecule's ability to donate or accept electrons, thus governing its reactivity. libretexts.orgwikipedia.org
For this compound, the HOMO is primarily localized on the carboxyl group, specifically the oxygen atoms, reflecting its nucleophilic and electron-donating character. Conversely, the LUMO is also centered around the carboxyl group, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. hakon-art.com
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. hakon-art.com |
| Electron Affinity (A) | Energy released when an electron is added to a molecule. hakon-art.com |
| Ionization Potential (I) | Energy required to remove an electron from a molecule. hakon-art.com |
This table is for illustrative purposes. Actual values are obtained through specific quantum chemical calculations.
Analysis of these and other reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provides a comprehensive picture of this compound's reactivity. hakon-art.comjacsdirectory.com
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov For this compound, these calculations can help assign specific vibrational modes to the stretching and bending of its various bonds, such as the C=O, C-O, and O-H bonds of the carboxyl group, as well as the C-H bonds of the alkyl chain.
Similarly, electronic transitions can be predicted using time-dependent DFT (TD-DFT), providing insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov The accuracy of these predictions, when compared with experimental spectra, serves as a validation of the computational model and the calculated molecular structure. nih.gov
This compound's physical properties are significantly influenced by strong intermolecular forces, particularly hydrogen bonding. libretexts.org The carboxyl group can act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). libretexts.orgchegg.com This leads to the formation of stable cyclic dimers in the liquid and solid states, where two this compound molecules are held together by two hydrogen bonds. libretexts.orgchemguide.co.uk This dimerization effectively doubles the molecular size, leading to a significant increase in boiling point compared to other molecules of similar molecular weight that cannot form such strong dimeric structures. libretexts.orgchemguide.co.uk
In aqueous solutions, the hydrogen bonding behavior changes. Instead of forming dimers, this compound molecules form hydrogen bonds with surrounding water molecules, contributing to its limited solubility in water. chemguide.co.uk The long, nonpolar hydrocarbon tail disrupts the hydrogen-bonding network of water, making the dissolution of larger carboxylic acids like this compound energetically less favorable. libretexts.orgchemguide.co.uk
Spectroscopic Property Prediction and Validation
Molecular Dynamics Simulations and Interfacial Behavior Modeling
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations have been employed to investigate its behavior at interfaces, such as the air/water or oil/water interface. researchgate.netresearchgate.net These simulations provide a dynamic picture of how individual molecules orient themselves at the interface, with the polar carboxyl head group interacting with the aqueous phase and the nonpolar alkyl tail extending into the non-aqueous or vapor phase.
Studies have used MD simulations to understand the adsorption of this compound on mineral surfaces like calcite. researchgate.net These simulations revealed that this compound forms a well-structured adsorption layer, with the carboxyl group's oxygen atoms interacting directly with the calcium atoms on the calcite surface. researchgate.net Such insights are crucial for understanding phenomena like the wettability of reservoir rocks in the context of crude oil recovery. researchgate.net Furthermore, MD simulations have been used to investigate the surface and bulk properties of this compound at various temperatures, with results for density and surface tension showing good agreement with experimental data. researchgate.net
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used in this field. mdpi.com For derivatives of this compound, these methods can be employed to understand how modifications to the molecular structure affect a specific biological outcome.
For instance, a study on tertiary amine derivatives of this compound investigated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.nettandfonline.com By comparing the inhibitory activity of derivatives of this compound, cinnamic acid, phenylpropionic acid, and sorbic acid, the study highlighted the importance of features like unsaturated bonds and benzene (B151609) rings for activity. nih.govresearchgate.nettandfonline.com Molecular docking studies, a key component of computational SAR, were used to predict how these molecules bind to the active site of the enzymes, providing a rationale for the observed differences in inhibitory potency. nih.govresearchgate.net
Another example involves the study of 2(S)-amino-6-boronothis compound (ABH) derivatives as inhibitors of human arginase I (hARGI). mdpi.com 3D-QSAR models were developed to relate the steric and electrostatic fields of the molecules to their inhibitory activities. mdpi.com These models, combined with molecular docking, provided insights into the binding modes of these derivatives and identified key interactions with residues in the enzyme's active site. mdpi.com
Computational Design and Screening of Novel this compound Derivatives
The insights gained from theoretical and computational studies can be leveraged for the rational design and in silico screening of novel this compound derivatives with desired properties. ontosight.ai By understanding the structural requirements for a particular activity, as elucidated by SAR and docking studies, new molecules can be designed with potentially enhanced efficacy.
For example, computational methods can be used to design novel histone deacetylase (HDAC) inhibitors based on a this compound scaffold. mdpi.com Virtual screening of a library of designed compounds can be performed using molecular docking to predict their binding affinity to the target enzyme. mdpi.com Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com This computational-first approach can significantly accelerate the identification of promising lead compounds for further experimental validation. nih.gov
In Silico Metabolic Pathway Analysis and Flux Balance Modeling
In silico metabolic pathway analysis has become an indispensable tool for understanding and engineering the microbial production of chemical compounds, including this compound. By creating computational models of an organism's metabolism, researchers can simulate metabolic fluxes, predict the effects of genetic modifications, and devise strategies to optimize the production of desired products. A primary method within this field is Flux Balance Analysis (FBA), which operates on genome-scale metabolic models (GSMMs).
FBA is a mathematical approach used to analyze the flow of metabolites through a metabolic network. biorxiv.org It relies on the assumption of a steady state, where the production rate of each internal metabolite equals its consumption rate, and it uses linear programming to optimize a specific objective function, such as the maximization of biomass growth or the production rate of a particular chemical. biorxiv.orgsemanticscholar.org This framework allows for the quantitative prediction of metabolic capabilities and has been instrumental in guiding the metabolic engineering of various microorganisms for enhanced this compound synthesis.
Genome-Scale Metabolic Models for this compound Producers
The foundation of any in silico analysis is a high-quality genome-scale metabolic model (GSMM). These models are comprehensive reconstructions of an organism's known metabolic reactions, based on its genomic and biochemical information. Several GSMMs have been constructed for key this compound-producing microbes.
For instance, a GSMM named iCKL708 was developed for Clostridium kluyveri, an anaerobic bacterium known for producing butyrate (B1204436) and hexanoate (B1226103) from ethanol (B145695) and acetate. cdnsciencepub.comnih.gov This model incorporates 708 genes, 994 reactions, and 804 metabolites. cdnsciencepub.comnih.gov Another significant model is iME375 for Megasphaera elsdenii, a bacterium capable of utilizing various carbon sources to produce this compound. mdpi.comresearchgate.netnih.govnih.gov The iME375 model accounts for 375 genes, 521 reactions, and 443 metabolites. mdpi.comresearchgate.netnih.govnih.govnih.govmdpi.com These models serve as the computational framework for simulating the metabolic states of these organisms under different conditions. cdnsciencepub.commdpi.com
Table 1: Comparison of Genome-Scale Metabolic Models for this compound Producing Bacteria
Model Name Organism Number of Genes Number of Reactions Number of Metabolites Reference iCKL708 Clostridium kluyveri 708 994 804 [2, 7] iME375 Megasphaera elsdenii 375 521 443 [3, 4, 5, 6]
Detailed Research Findings from Flux Balance Modeling
FBA simulations using these GSMMs have yielded significant insights into the metabolic pathways governing this compound production.
In Clostridium kluyveri , FBA simulations using the iCKL708 model elucidated the biosynthesis pathways for butyrate, pentanoate, and hexanoate. cdnsciencepub.com The analysis revealed that the ratio of the substrates ethanol to acetate, as well as the rate of carbon dioxide uptake, are critical factors that affect the production flux of hexanoate. cdnsciencepub.comnih.gov This provides clear targets for optimizing fermentation conditions to enhance yields.
In Megasphaera elsdenii , research using the iME375 model identified a bifurcated pathway for the synthesis of crotonyl-CoA, a key precursor for this compound. mdpi.comresearchgate.netnih.gov The two routes originate from pyruvate (B1213749):
Route A: A conventional fatty acid synthesis pathway that proceeds through the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govnih.gov
Route B: A pathway involving the reductive tricarboxylic acid (TCA) cycle, proceeding from pyruvate to oxaloacetate and then through succinate (B1194679). mdpi.comresearchgate.netnih.gov
Flux ratio analysis was performed to understand the contribution of these two pathways. mdpi.comnih.gov Simulations aimed at maximizing this compound production showed that the total production rate increased as the specific cell growth rate decreased. mdpi.comnih.gov Interestingly, the analysis revealed that the highest production rates were achieved when there was a balanced contribution from both Route A and Route B. mdpi.comresearchgate.netnih.gov The enzyme phosphoenolpyruvate (B93156) carboxykinase (pck) was identified as crucial for maintaining consistent flux through the bifurcated pathway, even when the flux ratio between the primary enzymes of each route (pyruvate:ferredoxin oxidoreductase for Route A and pyruvate carboxylase for Route B) was perturbed. mdpi.comnih.gov
Further simulations with the iME375 model predicted that the co-consumption of succinate could enhance both biomass formation and this compound production. mdpi.comresearchgate.netnih.govnih.gov
Table 2: In Silico Flux Distribution for this compound Production in M. elsdenii (Model iME375) Based on simulations maximizing this compound production with a fixed glucose uptake rate of 5 mmol g-1 DCW h-1.
Condition Route A Flux (mmol g-1 DCW h-1) Route B Flux (mmol g-1 DCW h-1) Total this compound Production (mmol g-1 DCW h-1) Reference Maximized this compound Production 2.97 0.54 3.51 [3, 5]
The power of FBA is also highlighted when comparing different models. An analysis of various Escherichia coli GSMMs showed differing predictions for byproduct secretion. biorxiv.org The iJO1366 model predicted this compound as a preferred product over isobutanol, whereas the iAF1260b model predicted the opposite. biorxiv.org This discrepancy was attributed to the iJO1366 model's representation of thermodynamics. A more advanced model (a "ME-model") that incorporates the proteomic cost of enzyme synthesis suggested that the longer pathway for this compound production is less favorable due to its higher enzyme cost, thus favoring isobutanol. biorxiv.org This demonstrates how the level of detail and the constraints included in a model can significantly impact the in silico predictions.
Compound Index
Table 3: List of Chemical Compounds Mentioned
Future Research Trajectories and Interdisciplinary Outlook
Innovations in Bioproduction Efficiency and Scalability
The transition from petrochemical-based production of hexanoic acid to more sustainable, bio-based methods is a primary focus of current and future research. marketresearchintellect.com Traditional manufacturing is being increasingly supplanted by biotechnological processes that utilize renewable feedstocks. marketresearchintellect.com Innovations in microbial fermentation and metabolic engineering are central to this shift, promising to lower production costs and increase yields. marketresearchintellect.com
A significant area of innovation is the use of microbial electrosynthesis (MES), an emerging technology that can convert carbon dioxide (CO2) into valuable chemicals like this compound using electricity-driven microbial reactions. acs.org This approach offers a path to more flexible supply chains, independent of the geographical and availability constraints of traditional sources like coconut or palm kernel oil. acs.org Projects like Rheticus, a collaboration between Evonik and Siemens Energy, are pioneering a form of "artificial photosynthesis" where microorganisms metabolize a synthesis gas made from CO2 and hydrogen to produce specialty chemicals, with this compound as a current target molecule. cefic.orgeuropabio.org This process is vastly more efficient than natural photosynthesis and does not require arable land, thus not competing with food production. europabio.org The scalability of this technology is being tested, with plans to move from pilot plants to demonstration plants with significantly larger output capacities. europabio.org
Research is also focused on optimizing specific microbial strains for enhanced this compound production. The microorganism Megasphaera elsdenii, for instance, is being studied to understand its metabolic pathways for producing this compound, which can be engineered to create sustainable aviation fuel and other products. biomassmagazine.com The goal is to better understand how to convert plant sugars and other feedstocks into longer-chain molecules, opening new avenues for bioprocessing. biomassmagazine.com The development of chain elongating bacteria as a bioproduction platform is considered crucial for sustainable manufacturing from carbon-rich waste streams. biorxiv.org Genetic modification of these bacteria could improve selectivity and increase the chain length of the fatty acids produced, expanding the range of potential products beyond the current C6-C8 limit to include C8-C12 fatty acids. biorxiv.org
Table 1: Innovations in this compound Bioproduction
| Bioproduction Method | Description | Key Research Focus | Example Organism/Process | Reference |
|---|---|---|---|---|
| Microbial Fermentation | Utilizes microorganisms to convert renewable feedstocks (e.g., plant sugars, organic waste) into this compound. | Improving yield, reducing costs, and utilizing diverse waste streams. | Megasphaera elsdenii | marketresearchintellect.combiomassmagazine.com |
| Chain Elongation | Anaerobic fermentation process that converts ethanol (B145695) and short-chain carboxylic acids into medium-chain fatty acids like this compound. | Engineering bacteria to increase product chain length (up to C12) and improve selectivity. | Anaerobic bacterial consortia | biorxiv.org |
| Microbial Electrosynthesis (MES) / Artificial Photosynthesis | Uses electricity to drive microbial conversion of CO2 and hydrogen into chemicals. | Improving energy conversion efficiency, scaling up production, and integrating with renewable energy sources. | Rheticus Project (Evonik/Siemens) | acs.orgcefic.orgeuropabio.org |
Elucidation of Novel Biological Signaling Mechanisms
This compound is recognized as a potent natural priming agent in plants, capable of inducing resistance against a wide range of pathogens. frontiersin.orgnih.gov Future research will continue to unravel the complex signaling networks it triggers. Studies have shown that this compound can activate broad-spectrum defenses, including the fortification of cell walls through callose deposition and the activation of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. frontiersin.orgnih.gov For example, in Arabidopsis plants, this compound-induced resistance against Botrytis cinerea is associated with the priming of JA-regulated genes. frontiersin.org Further investigation is needed to understand the specific molecular interactions and downstream signaling cascades.
Recent findings have also identified Indole 3-hexanoic acid (IHA), a compound structurally similar to indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), as a novel auxin in plants. researchgate.net IHA demonstrates classical auxin activities, regulating root growth and gene expression. researchgate.net Research indicates that IHA can be perceived by the auxin receptor TIR1 and is converted in the plant to IBA. researchgate.net However, it also induces distinct responses, suggesting unique signaling processes that require further exploration. researchgate.net The study of such novel auxin pathway components could reveal previously unknown modes of auxin metabolism and regulation in plant development. researchgate.net
Development of Advanced Functional Materials
This compound is a versatile platform chemical that can serve as a building block for a variety of advanced functional materials. cefic.org A significant research trajectory is its use in the production of biofuels. marketresearchintellect.com Through processes like hydrodeoxygenation, this compound can be upgraded to produce 1-hexanol (B41254) and hexyl hexanoate (B1226103), which can be blended with diesel to reduce soot and CO emissions without compromising engine performance. researchgate.net The development of robust catalytic systems, such as RuSn/ZnO catalysts, is crucial for the efficient conversion of this compound into these biofuel components. researchgate.net
Beyond fuels, this compound is a precursor for producing medium-chain length polyhydroxyalkanoates (mcl-PHAs). rsc.org Research has demonstrated that Pseudomonas putida can use this compound as a substrate to produce a biopolymer primarily composed of 3-hydroxyhexanoate (B1247844). rsc.org This amorphous and sticky polymer represents a novel biomaterial with potential applications. This compound and its derivatives are also used to create organic esters that serve as solvents, fragrances, and plastic derivatives. rsc.org Furthermore, research into ionomeric nanofibers, which are one-dimensional nanomaterials with ionic functionalities, presents another avenue for this compound application. mdpi.com These materials can be functionalized with carboxylic acid groups, like those from this compound, to create materials with tailored properties for applications in energy storage, environmental remediation, and advanced textiles. mdpi.com
Table 2: Advanced Functional Materials Derived from this compound
| Material | Precursor/Process | Potential Application | Reference |
|---|---|---|---|
| Biofuels (Hexyl hexanoate/1-Hexanol) | Catalytic hydrogenation/hydrodeoxygenation of this compound. | Sustainable drop-in additives for diesel fuel, reducing emissions. | marketresearchintellect.comresearchgate.net |
| Medium-Chain Polyhydroxyalkanoates (mcl-PHAs) | Bacterial fermentation of this compound (e.g., with Pseudomonas putida). | Bioplastics and novel amorphous biopolymers. | rsc.org |
| Specialty Esters | Esterification of this compound with various alcohols. | Fragrances, flavors, solvents, and plastic derivatives. | rsc.org |
| Ionomeric Nanofibers | Incorporation of carboxylic acid functional groups into polymer nanofibers. | Ion-exchange membranes, sensors, and advanced textiles. | mdpi.com |
Integration of Omics Technologies for Comprehensive Understanding
The complexity of this compound's biological effects necessitates a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for gaining a comprehensive understanding of its mechanisms of action. nih.govnih.govfrontiersin.org
Genomic and transcriptomic analyses have been employed to understand how different species adapt to this compound. For example, a study comparing the transcriptional responses of Drosophila sechellia (a specialist that feeds on fruit containing high concentrations of this compound) and other generalist Drosophila species revealed that the generalist species regulated a much larger number of genes related to metabolism and detoxification in response to this compound exposure. oup.com In contrast, the specialist species primarily downregulated genes associated with innate immunity. oup.com Such studies help identify candidate genes crucial for adaptation to specific chemical environments. oup.com
In plant science, metabolomic and transcriptomic analyses are used to compare the priming effects of this compound with other signaling molecules like azelaic acid. nih.gov These studies identify unique and common signatory biomarkers and reveal differential expression kinetics for defense-related genes, suggesting distinct mechanisms of action. nih.gov The integration of multiple omics datasets, such as identifying correlations between changes at the microRNA, protein, and metabolite levels, provides a holistic view of how a system responds to a stimulus like this compound. ahajournals.org This multi-omics approach is essential for deciphering complex regulatory networks and identifying key molecular players in a plant's response to stress. nih.gov
Sustainable Chemical Manufacturing via this compound Platforms
This compound is increasingly viewed as a key platform chemical for establishing sustainable manufacturing processes. biorxiv.org Biorefinery concepts are being developed to convert waste streams, such as grape pomace or mixed organic waste, into this compound through processes like chain elongation. rsc.orgresearchgate.net This not only valorizes agricultural and municipal waste but also provides a renewable source for chemicals. researchgate.net
The development of a this compound platform is a cornerstone of the shift toward a circular economy, reducing dependence on fossil fuels. cefic.org Technologies that use CO2 as a direct feedstock, such as the Rheticus project, exemplify this ambition. cefic.orgeuropabio.org By producing this compound from CO2 and renewable hydrogen, this process helps to keep carbon in a closed loop. cefic.org The resulting this compound can then be converted into a wide array of specialty chemicals for diverse industries, including cosmetics, lubricants, and paint additives. cefic.org The successful scaling of these technologies has the potential to replace many fossil-based products and significantly contribute to decarbonization efforts. europabio.org Upgrading this compound into biofuels and other valuable chemicals offers a viable alternative to conventional petrochemical processes, contributing to the industrialization of sustainable fuel and chemical production. researchgate.net
Q & A
Q. What are the standard methodologies for synthesizing hexanoic acid in laboratory settings?
this compound can be synthesized via oxidation of octanol or through microbial fermentation using acetogens like Clostridium sp. JS65. For microbial production, mixotrophic fermentation (simultaneous glucose and syngas supply) enhances yields by leveraging both heterotrophic and autotrophic pathways . Analytical validation via GC-MS or HPLC is critical, with protocols emphasizing purity checks (e.g., retention time matching, spectral libraries) .
Q. How can researchers optimize the extraction and quantification of this compound from complex matrices?
Use fatty acids (e.g., this compound itself) as extraction agents due to hydrogen-bonding capabilities. A Definitive Screening Design (DSD) with 18 runs is recommended to optimize parameters (pH, temperature, solvent ratio) for volatile fatty acid recovery. Data analysis in JMP-PRO ensures robust modeling of extraction equilibria .
Q. What analytical techniques are most reliable for identifying this compound in biological samples?
High-resolution mass spectrometry (HRMS) with Orbitrap instruments (e.g., Q Exactive) provides accurate mass-to-charge ratios (m/z 116.159 for this compound). Combine with ESI/NSI ionization and FT analyzers for enhanced sensitivity. Spectral libraries like HMDB00535 or LipidMAPS ensure cross-referencing .
Advanced Research Questions
Q. How can metabolic engineering improve this compound production from CO2 or syngas?
Overexpression of thiolase in Clostridium sp. JS66 enhances chain elongation for C6 compound synthesis. Substrate switching (e.g., mannitol instead of glucose) redirects carbon flux toward hexanol, requiring alcohol dehydrogenase gene insertion. Challenges include redox balance and ATP yield optimization .
Q. What mechanisms underlie this compound-induced resistance in plants against pathogens?
Application triggers jasmonic acid signaling, callose deposition, and phenolic compound synthesis. Metabolomics (e.g., ^13C-labeled this compound) reveals root-specific retention and mobilization of >200 metabolites, including linoleic and mevalonic pathway derivatives. Volatile organic compound (VOC) profiling via TD-GC-MS is critical .
Q. How should researchers resolve contradictions between experimental data and simulations in this compound volatility studies?
Discrepancies in distillation models (e.g., furan-2-carbaldehyde and this compound volatility) arise from underestimated congener interactions. Validate simulations with empirical batch distillation data at 75–85% ABV and adjust activity coefficients using UNIFAC models .
Q. What experimental designs address reproducibility challenges in this compound research?
Follow Beilstein Journal guidelines:
- Document detailed protocols in supplementary materials (e.g., strain engineering steps, fermentation conditions).
- For novel compounds, provide NMR, HRMS, and purity data (>95% by HPLC).
- Use DSD or factorial designs to minimize run numbers while maximizing variable coverage .
Data Management & Reporting
Q. How should large-scale metabolomics datasets from this compound studies be structured?
Q. What statistical methods are appropriate for analyzing this compound bioactivity assays?
Multivariate analysis (PCA, PLS-DA) for metabolomics; ANOVA with Tukey’s post hoc test for dose-response studies. Report uncertainties (e.g., ±5% for GC-MS quantification) .
Emerging Research Frontiers
Q. Can this compound serve as a platform chemical for CO2-neutral biofuels?
Current research focuses on catalytic upgrading to bio-jet fuel via ketonization and hydrodeoxygenation. Challenges include minimizing carboxylation side reactions and improving energy efficiency (e.g., using Ru/C catalysts at 300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
